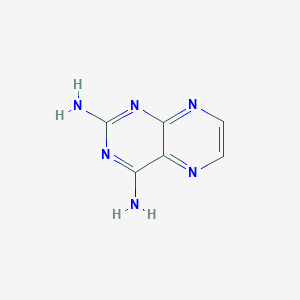

2,4-Diaminopteridine

Description

Structure

3D Structure

Properties

IUPAC Name |

pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITCTUNIFJOTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324980 | |

| Record name | 2,4-Diaminopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-93-1 | |

| Record name | 2,4-Pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminopteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-PTERIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diaminopteridine chemical properties and structure

An In-Depth Technical Guide to 2,4-Diaminopteridine: Core Chemical Properties, Structure, and Synthetic Methodologies

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the core scaffold of vital biological cofactors and potent pharmaceuticals, a thorough understanding of its chemical properties, structural nuances, and synthesis is paramount for researchers in the field. This document moves beyond a simple recitation of facts to explain the causality behind its behavior and the rationale for methodological choices, reflecting field-proven insights.

Introduction: The Significance of the this compound Scaffold

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature. The 2,4-diamino substituted variant is particularly noteworthy as it forms the structural foundation for a class of drugs known as antifolates.[1][2] These compounds function by competitively inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and certain amino acids.[3] This mechanism is the basis for the therapeutic effects of the well-known anticancer drug methotrexate and antimalarial agents.[4][5][6] The versatility of the this compound core allows for synthetic modification, leading to derivatives with a wide range of biological activities, including anti-inflammatory, radical scavenging, and antiparasitic properties.[4][7]

Physicochemical Properties

The fundamental physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | pteridine-2,4-diamine | [8] |

| Molecular Formula | C₆H₆N₆ | [8] |

| Molecular Weight | 162.15 g/mol | [8] |

| CAS Number | 1127-93-1 | [8] |

| Appearance | Typically a yellow solid | [9] |

| Melting Point | >300 °C (decomposes) | Data for derivatives suggest high thermal stability.[10][11] |

| Solubility | Soluble in dilute acidic solutions; limited solubility in water and common organic solvents. | [10][12] |

| pKa | Data available in IUPAC Digitized pKa Dataset. | [8] |

The limited solubility in neutral aqueous solutions and organic solvents is a critical consideration for experimental design. Dissolution is typically achieved in dilute aqueous acid (e.g., 10% acetic acid with HCl) or strong acids like trifluoroacetic acid for NMR analysis, which protonates the basic nitrogen atoms of the pteridine ring system, enhancing solubility.[12][13]

Molecular Structure and Tautomerism

The structure of this compound is characterized by a planar, aromatic heterocyclic system with extensive π-electron delocalization.[14] X-ray crystallography studies on its monohydrate form reveal that all ring and exocyclic C-N bond distances are intermediate between single and double bonds, confirming this delocalization.[14]

A crucial aspect of its structure is prototropic tautomerism. The molecule exists as an equilibrium mixture of tautomers, primarily the diamino form and several amino-imino forms. While the 2,4-diamino tautomer is generally considered the most stable, the exact equilibrium can be influenced by the solvent environment and pH. Understanding this tautomerism is vital, as different tautomers can exhibit distinct hydrogen bonding patterns and receptor-binding affinities.

Caption: General workflow for the synthesis of a this compound derivative.

Step-by-Step Methodology: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This protocol is a representative example of pteridine synthesis.

-

Dissolution & pH Adjustment : Dissolve 2,4,5,6-tetraaminopyrimidine salt (e.g., dihydrochloride or dihydrobromide) in deionized water. [15]Adjust the pH of the solution to the optimal range of 2.5-3.0 using a base such as 50% sodium hydroxide solution. Causality: This specific pH range is crucial for maximizing the yield of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct. [16]2. Reagent Addition : Prepare a solution of 1,3-dihydroxyacetone in water. Add this solution slowly to the pyrimidine solution over several hours while maintaining the reaction temperature between 8-25°C. [9][15]3. Oxidative Cyclization : Stir the reaction mixture vigorously while open to the air, or bubble molecular oxygen through the solution for 12-24 hours. [9][16]Causality: The final ring closure (aromatization) is an oxidative process that converts the dihydropteridine intermediate to the stable pteridine product.

-

Isolation of Crude Product : The product will precipitate from the reaction mixture as a yellow solid. Collect the solid by filtration and wash sequentially with cold water and ethanol to remove unreacted starting materials and soluble impurities. [9]5. Purification : For higher purity, dissolve the crude solid in a dilute acidic solution (e.g., 10% acetic acid with a few drops of concentrated HCl) by heating to ~75°C. [9][12]Treat the hot solution with activated carbon to remove colored impurities and filter while hot.

-

Final Precipitation : Neutralize the hot filtrate with a base (e.g., ammonia) to precipitate the purified product. [12]Cool the mixture, collect the solid by filtration, wash with water and ethanol, and dry under vacuum. The purity can be assessed by HPLC. [15]

Biological Activity and Applications in Drug Development

The biological significance of the this compound scaffold is primarily linked to its role as an antifolate. By mimicking the pteridine portion of folic acid, these compounds bind with high affinity to the active site of dihydrofolate reductase (DHFR), preventing the reduction of dihydrofolate to tetrahydrofolate. [3][17]This blockade disrupts the synthesis of thymidylate, purine nucleotides, and essential amino acids, leading to the inhibition of cell growth and proliferation.

This mechanism has been successfully exploited in:

-

Oncology : Methotrexate, a derivative of this compound, is a cornerstone of chemotherapy for various cancers. [5]* Infectious Diseases : Compounds like pyrimethamine and trimethoprim are used to treat malaria and bacterial infections, respectively, by selectively targeting the DHFR enzyme of the pathogen over the human host. [3][7]* Inflammatory Diseases : The anti-inflammatory and immunosuppressive effects of methotrexate are utilized in the treatment of autoimmune disorders like rheumatoid arthritis. [4] Current research focuses on synthesizing novel N-substituted this compound derivatives to discover new agents with improved selectivity, potency, and resistance profiles against cancer and infectious diseases like malaria and leishmaniasis. [3][4][18]

Conclusion

This compound is a molecule of fundamental importance, bridging basic organic chemistry with cutting-edge drug discovery. Its rich chemistry, characterized by extensive electron delocalization, tautomerism, and pH-sensitive properties, provides a versatile scaffold for synthetic chemists. The well-established role of its derivatives as DHFR inhibitors continues to inspire the development of new therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers aiming to synthesize, characterize, and apply this powerful chemical entity in their scientific endeavors.

References

-

Li, R., et al. (2011). Synthesis and biological activities of this compound derivatives. PubMed. Available at: [Link]

-

Kelly, J. X., et al. (2010). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. Available at: [Link]

-

Schwalbe, C. H., & Williams, G. J. B. (1986). This compound monohydrate. International Union of Crystallography. Available at: [Link]

-

Ommeh, S., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. National Institutes of Health. Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

ChemBK. 6-Bromomethyl-2,4-Diaminopteridine. (2024). Available at: [Link]

-

Nduati, E., et al. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. ASM Journals. Available at: [Link]

-

Sivajeyanthi, P., et al. (2015). Crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate. EPrints USM. Available at: [Link]

-

Chaykovsky, M. (1981). Synthesis of 2,4-diamino-6-hydroxymethylpteridine. WIPO Patentscope. Available at: [Link]

-

PubChem. 2,4-Diamino-6-pteridinecarboxaldehyde. National Institutes of Health. Available at: [Link]

-

Nduati, E., et al. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. PMC. Available at: [Link]

-

Solubility of Things. Methotrexate. Available at: [Link]

-

Ommeh, S., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. ResearchGate. Available at: [Link]

-

Mazumdar, P., et al. (2020). Chemical structures of various tautomers of 2,4‐ diaminopteridin group.... ResearchGate. Available at: [Link]

- Baugh, C. M., & Shaw, E. (1978). 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. Google Patents.

-

PubChem. (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. National Institutes of Health. Available at: [Link]

- Lermen, F. J., et al. (1994). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. Google Patents.

-

Ewe, G., et al. (1971). 13C-NMR. Spectra of Pteridines. ResearchGate. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. 2,4-Diamino-6-(hydroxymethyl)pteridine 73978-41-3 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. US4077957A - 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide - Google Patents [patents.google.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. (2,4-Diaminopteridin-6-yl)methanol|945-24-4|Supplier [benchchem.com]

- 18. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Pteridine Scaffold

An In-Depth Technical Guide to the Synthesis of 2,4-Diaminopteridine from 2,4,5,6-Tetraaminopyrimidine

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are central to a vast array of biological functions.[1][2] Nature employs this scaffold in essential enzyme cofactors like folate and biopterin, which are indispensable for the metabolism of amino acids, the synthesis of neurotransmitters, and the fundamental processes of cell division.[3] This inherent biological relevance has established the pteridine core as a "privileged scaffold" in medicinal chemistry and drug development.

Among the myriad of pteridine derivatives, this compound serves as a foundational building block for a class of potent chemotherapeutic agents known as antifolates.[4][5] These molecules, most notably methotrexate, function by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell replication. The development of robust and efficient synthetic routes to access the this compound core is therefore of paramount importance to researchers in oncology, infectious diseases, and autoimmune disorders.[1][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with the preparation of its critical precursor, 2,4,5,6-tetraaminopyrimidine. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the characterization and troubleshooting of this pivotal synthetic sequence.

Part 1: Synthesis of the Precursor: 2,4,5,6-Tetraaminopyrimidine Sulfate

The journey to this compound begins with the reliable synthesis of its starting material. 2,4,5,6-Tetraaminopyrimidine is a highly reactive molecule prone to oxidation; therefore, it is typically prepared and isolated as a more stable salt, most commonly the sulfate salt.[7][8] This enhances shelf-life and handling characteristics. A widely adopted and effective method involves the chemical reduction of 5-nitroso-2,4,6-triaminopyrimidine.[3]

Causality in Precursor Synthesis:

-

Choice of Reducing Agent: Zinc dust in the presence of acid is a classic and effective reducing system for nitroso groups.[9][10] It is cost-effective and the resulting zinc salts are generally easy to remove during workup. Alternative reducing agents like sodium dithionite or catalytic hydrogenation (e.g., with Raney nickel) can also be employed, with the choice often depending on scale, cost, and available equipment.[11][12]

-

pH Control: The reaction is performed under acidic conditions (pH < 7) to facilitate the reduction process.[10] Subsequent pH adjustments are critical for isolating the product. The final precipitation of the sulfate salt is carried out at a very low pH (around 0.2-0.5) to ensure complete protonation and crystallization.[9][10]

-

Isolation as Sulfate Salt: The sulfate salt (TAPS) is significantly more stable to air oxidation than the free base. Its precipitation from the reaction mixture provides a straightforward method for purification and isolation.

Experimental Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)

This protocol is a synthesized representation based on established patent literature.[9][10]

-

Reaction Setup: In a well-ventilated fume hood, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.

-

Addition of Reagents: To the suspension, add 2.0 to 2.5 molecular proportions of zinc dust. Slowly add 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) while monitoring the temperature to maintain it between 20°C and 65°C. The pH of the reaction mixture should be below 7.

-

Reaction: Stir the mixture at a temperature of approximately 20°C to 65°C until the reduction is complete (this can be monitored by TLC or the disappearance of the colored starting material). This forms the acid salt of 2,4,5,6-tetraaminopyrimidine.

-

Filtration: Adjust the pH to approximately 2.0 to 2.5 with the same acid to ensure the product is fully dissolved. Filter the mixture to remove insoluble materials, such as unreacted zinc.

-

Precipitation: Transfer the mother liquor to a clean vessel. While maintaining the temperature between 20°C and 60°C, slowly add sulfuric acid to adjust the pH to a range of 0.2 to 0.5.

-

Crystallization: Cool the reaction mixture to 0°C to 10°C to facilitate the precipitation of 2,4,5,6-tetraaminopyrimidine sulfate.

-

Isolation: Collect the white to off-white precipitate by filtration. Wash the cake with cold water and then a suitable organic solvent like ethanol or acetone to aid in drying. Dry the product under vacuum.

Caption: Workflow for the synthesis of TAPS.

Part 2: Core Synthesis: this compound via Cyclocondensation

The construction of the pteridine ring system from 2,4,5,6-tetraaminopyrimidine is most directly achieved through a cyclocondensation reaction with a 1,2-dicarbonyl compound.[3] This is a classic and robust transformation known as the Gabriel-Isay synthesis. The vicinal 5,6-diamino groups on the pyrimidine ring react with the two carbonyl groups to form the pyrazine ring, completing the bicyclic pteridine core.

To synthesize the parent, unsubstituted this compound, the simplest 1,2-dicarbonyl, glyoxal , is required.[11][13]

Mechanism and Rationale:

The reaction proceeds via a two-step condensation. One amino group attacks a carbonyl group to form a hemiaminal, which then dehydrates to form a Schiff base (imine). This process is repeated with the second amino and carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization (often through air oxidation) to yield the stable pteridine ring system.

-

Reactant Choice: Glyoxal is commercially available, often as a 40% aqueous solution or as the more stable solid adduct, glyoxal sodium bisulfite.[13] The choice of which form to use depends on the specific protocol and solubility requirements.

-

Solvent System: The reaction is typically performed in water, as the tetraaminopyrimidine sulfate salt has good solubility in hot water.[13][14]

-

Reaction Conditions: Heating the aqueous mixture to reflux provides the necessary activation energy for the condensation and dehydration steps, driving the reaction to completion.[13]

Experimental Protocol 2: Synthesis of this compound

This protocol is adapted from established literature procedures.[13]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.0 g of 2,4,5,6-tetraaminopyrimidine sulfate in approximately 50 mL of hot water.

-

Reagent Addition: To this hot solution, add a solution of 3.5 g of glyoxal sodium bisulfite dissolved in 30 mL of hot water. A clear yellow solution should form.

-

Reaction: Heat the reaction mixture to boiling and maintain a gentle reflux for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization (Optional): If the solution is highly colored, it can be treated with a small amount of activated charcoal and filtered while hot to remove impurities.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. A light yellow microcrystalline precipitate of this compound will form.

-

Isolation: Collect the product by vacuum filtration. Wash the crystals thoroughly with cold water, followed by acetone or ethanol to facilitate drying.

-

Drying: Dry the purified product in a vacuum oven.

Caption: Cyclocondensation to form this compound.

Part 3: Purification and Structural Characterization

Ensuring the purity and confirming the identity of the final product are critical steps for any subsequent application, particularly in drug development.

Purification Methodologies

-

Recrystallization: For many pteridine syntheses, the product precipitates in high purity and may only require washing. If further purification is needed, recrystallization from water is often effective.[13]

-

Acid-Base Treatment: A robust method for removing colored impurities involves dissolving the crude product in a dilute acidic solution (e.g., 10% acetic acid), treating with activated carbon, filtering the hot solution, and then re-precipitating the purified product by neutralizing the filtrate with a base such as ammonia.[15]

-

Sublimation: For analytical-grade purity, vacuum sublimation can be an effective, albeit lower-yielding, technique.[13]

Structural Characterization

| Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Expected [M+H]⁺: 163.08.[16] |

| ¹H NMR | Provides information on the proton environment. | The spectrum will show signals for the two protons on the pyrazine ring (H-6 and H-7) and broad signals for the amine protons (-NH₂). The chemical shifts are solvent-dependent. |

| ¹³C NMR | Provides information on the carbon skeleton. | Distinct signals are expected for the six unique carbon atoms in the pteridine core.[17][18] |

| HPLC | Determines the purity of the final product. | A single major peak indicates high purity. Purity is often reported as area %.[19] |

Part 4: Troubleshooting and Process Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of TAPS | Incomplete reduction of the nitroso group. Air oxidation of the tetraaminopyrimidine free base during workup. Product loss during filtration due to excessive washing or slight solubility. | Ensure sufficient reducing agent and reaction time. Work quickly and consider using an inert atmosphere during filtration if oxidation is suspected. Minimize wash volumes and use ice-cold solvents. |

| Low Yield of Pteridine | Incomplete reaction. Degradation of reactants at high temperatures. Suboptimal pH (more critical for unsymmetrical dicarbonyls).[15] | Monitor the reaction by TLC to ensure completion. Avoid excessively long reflux times. While pH is less critical for symmetrical glyoxal, ensure the starting material is fully dissolved. |

| Product is Highly Colored | Formation of polymeric or degradation byproducts. Presence of residual starting materials or impurities. | Treat the reaction mixture or a re-dissolved solution with activated charcoal.[13] Employ the acid-base purification method described above.[15] |

| Inconsistent Results | Purity of starting materials. Inconsistent reaction temperature or time. | Use freshly prepared or properly stored 2,4,5,6-tetraaminopyrimidine sulfate.[7] Maintain consistent and controlled reaction parameters (temperature, time, stirring rate). |

Conclusion

The synthesis of this compound from 2,4,5,6-tetraaminopyrimidine is a cornerstone reaction in heterocyclic and medicinal chemistry. The two-stage process, involving the initial reduction to form the stable tetraaminopyrimidine sulfate salt followed by a robust Gabriel-Isay cyclocondensation with glyoxal, provides a reliable and scalable route to this vital scaffold. By understanding the chemical principles behind each step—from the choice of reducing agent to the mechanism of ring formation—researchers can effectively troubleshoot and optimize the synthesis. This foundational knowledge empowers scientists and drug development professionals to access not only the parent this compound but also a diverse library of substituted analogs, paving the way for the discovery of next-generation therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine. Retrieved from PrepChem.com. [Link]

- Ellison, R. R. (1981). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. U.S. Patent No. 4,247,693.

-

Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2019). Synthesis of pteridines derivatives from different heterocyclic compounds. ResearchGate. [Link]

-

Ma, F., Lü, G., Zhou, W. F., Wang, Q. J., Zhang, Y. H., & Yao, Q. Z. (2009). Synthesis and biological activities of this compound derivatives. Archiv der Pharmazie, 342(5), 274–280. PubMed. [Link]

-

Taylor, E. C., Jr. (1954). New Pteridine Synthesis. Chemical & Engineering News, 32(37), 3656. ACS Publications. [Link]

-

Pontiki, E., & Marson, C. M. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry, 7(14), 1937-1951. PMC. [Link]

- Hitchings, G. H., & Elion, G. B. (1954). 2,4-diamino pteridine and derivatives. U.S. Patent No. 2,667,486.

-

Nzila, A., Mberu, E. K., Nduati, E., Hunt, S., Sibley, C. H., & Watkins, W. M. (2005). This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials. Antimicrobial Agents and Chemotherapy, 49(9), 3652–3657. PubMed. [Link]

-

Nzila, A., Mberu, E. K., Nduati, E., Hunt, S., Sibley, C. H., & Watkins, W. M. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(9), 3652-3657. PMC. [Link]

- Baugh, C. M., & Shaw, E. (1994). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. German Patent No. DE4309123A1.

-

Carmona-Martínez, V., Vera, M., Ruiz-Alcaraz, A. J., & Martínez-Esparza, M. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461-516. PubMed. [Link]

-

ResearchGate. (n.d.). 8912 PDFs | Review articles in PTERIDINES. Retrieved from ResearchGate. [Link]

-

A, A., & B, V. (2021). A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(4), 1-6. [Link]

-

Scientific Committee on Consumer Products (SCCP). (2008). OPINION ON tetra-Aminopyrimidine sulfate. European Commission. [Link]

- Ellard, J. A. (1981). Improved synthesis of 2,4-diamino-6-hydroxymethyl-pteridine. U.K. Patent No. GB1595338A.

- Tianjin Scipharmacn. (2013). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Chinese Patent No. CN102952137A.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Hugl, H., & Schubert, G. (1984). Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate. European Patent No. EP0115324B1.

-

The Good Scents Company. (n.d.). tetraaminopyrimidine sulfate. Retrieved from The Good Scents Company. [Link]

-

Tianjin Scipharmacn. (2013). Preparation method of 2,4-diamino-6-bromomethyl pteridine. Patsnap. [Link]

- Piper, J. R., & Montgomery, J. A. (1978). 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. U.S. Patent No. 4,077,957.

-

Nzila, A., Mberu, E. K., & Sibley, C. H. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(9), 3450-3454. ResearchGate. [Link]

-

Wang, S., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2849. National Institutes of Health. [Link]

-

Pharmacompass. (n.d.). 2,4,5,6-Tetraaminopyrimidine sulfate salt. Retrieved from Pharmacompass. [Link]

-

Fisher Scientific. (n.d.). 2,4,5,6-Tetraaminopyrimidine sulfate, 97%. Retrieved from Fisher Scientific. [Link]

-

Tsyshevsky, R. V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1059. National Institutes of Health. [Link]

-

Gaster, P., & El-Sagheer, A. H. (2019). Synthesis of glyoxal-modified dNMPs and dNTPs and reaction with.... ResearchGate. [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(35), 15159-15171. Royal Society of Chemistry. [Link]

-

Sareen, N., Schwier, A. N., Shapiro, E. L., Mitroo, D., & McNeill, V. F. (2011). Glyoxal in aqueous ammonium sulfate solutions: products, kinetics and hydration effects. Atmospheric Chemistry and Physics, 11(15), 7679-7691. [Link]

-

Al-Aghbari, F. (2018). Using NMR spectroscopy to investigate the role played by copper in prion diseases. Journal of Analytical & Pharmaceutical Research, 7(5), 629-637. PMC. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of 2-4 reported by Faure et al. 8 and Miyazawa.... Retrieved from ResearchGate. [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

Otani, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3462. MDPI. [Link]

Sources

- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ec.europa.eu [ec.europa.eu]

- 8. chemscene.com [chemscene.com]

- 9. prepchem.com [prepchem.com]

- 10. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 11. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

- 13. US2667486A - 2,4-diamino pteridine and derivatives - Google Patents [patents.google.com]

- 14. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% | Fisher Scientific [fishersci.ca]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

Biological activities of 2,4-Diaminopteridine derivatives

An In-Depth Technical Guide to the Biological Activities of 2,4-Diaminopteridine Derivatives

Executive Summary

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, serves as a foundational scaffold for numerous biologically critical molecules.[1] When substituted with amino groups at the 2 and 4 positions, the resulting this compound core becomes a "privileged scaffold" in medicinal chemistry. This structure is central to the mechanism of widely-used antifolate drugs, including the anticancer and anti-inflammatory agent methotrexate.[2] Derivatives of this compound exhibit a remarkable breadth of biological activities, stemming primarily from their ability to competitively inhibit key metabolic enzymes. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Key therapeutic areas discussed include oncology, infectious diseases such as malaria, and inflammatory conditions, highlighting the versatility and enduring relevance of this chemical class in drug discovery and development.

The this compound Scaffold: A Cornerstone of Medicinal Chemistry

The this compound structure (C₆H₆N₆) is a nitrogen-rich heterocyclic compound that forms the chemical backbone of folic acid antagonists.[3] Its structural similarity to the pterin moiety of dihydrofolate (DHF) allows it to function as a competitive inhibitor for enzymes that utilize folate cofactors. The most significant of these is dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation.[1][4] The capacity of the this compound core to be synthetically modified at various positions allows for the fine-tuning of its inhibitory potency, selectivity, and pharmacokinetic properties, making it a highly valuable scaffold for designing targeted therapeutics.[5]

Primary Mechanism of Action: Inhibition of the Folate Pathway

The folate metabolic pathway is indispensable for the de novo synthesis of purines, thymidylate, and several amino acids. A critical step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by the enzyme Dihydrofolate Reductase (DHFR).[4][6] THF and its derivatives act as essential one-carbon donors for the synthesis of DNA precursors.[6]

This compound derivatives function as potent antifolates by acting as substrate mimics that bind to the active site of DHFR with high affinity, often orders of magnitude greater than the natural substrate, DHF.[1] This potent inhibition depletes the intracellular pool of THF, which in turn halts the synthesis of thymidylate and purines, leading to the inhibition of DNA replication and cell division.[1][4] This mechanism is the cornerstone of the antiproliferative effects seen in cancer and microbial cells.

Caption: Folate pathway showing inhibition of DHFR by this compound derivatives.

Key Biological Activities and Therapeutic Applications

Anticancer Activity

The antiproliferative mechanism of DHFR inhibition makes this compound derivatives potent antitumor agents.[1] By starving rapidly dividing cancer cells of the necessary building blocks for DNA synthesis, these compounds can induce cell cycle arrest and apoptosis.[7] Piritrexim, a this compound derivative, is a potent lipid-soluble inhibitor of mammalian DHFR that has shown significant activity against various cancers, such as the Walker 256 carcinosarcoma.[8] The development of novel derivatives focuses on enhancing selectivity for tumor cells and overcoming resistance mechanisms. For instance, certain 2,4-diaminopyrimidine derivatives have been shown to induce apoptosis, suppress tumor cell migration, and cause cell cycle blockage at the G2-M phase.[7]

Antimalarial Activity

The folate pathway is also a validated target in the malaria parasite, Plasmodium falciparum.[9] Crucially, the DHFR enzyme in P. falciparum possesses structural differences from human DHFR, allowing for the design of selective inhibitors.[10] Many this compound and structurally related 2,4-diaminoquinazoline derivatives have demonstrated potent activity against drug-resistant strains of the parasite.[9][11]

A particularly innovative strategy involves using this compound-based precursors that the parasite, but not the human host, can metabolize into potent antifolates like methotrexate or aminopterin.[12][13] This de novo synthesis of a toxic compound within the target organism represents a promising approach for developing safe and effective antimalarials.[12][14] These compounds often exhibit synergy when combined with inhibitors of dihydropteroate synthase (DHPS), another key enzyme in the parasite's folate pathway.[9][11][15]

Table 1: In Vitro Antimalarial Activity of Selected 2,4-Diamino-Scaffold Derivatives

| Compound ID | Scaffold Type | P. falciparum Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 1 | 2,4-Diaminoquinazoline | V1S (Pyrimethamine-Resistant) | 9 | [9][11] |

| WR99210 | Diamino-dihydrotriazine | V1S (Pyrimethamine-Resistant) | 3 | [11] |

| Chlorcycloguanil | Diamino-dihydrotriazine | V1S (Pyrimethamine-Resistant) | 81 | [11] |

| Pyrimethamine | Diaminopyrimidine | V1S (Pyrimethamine-Resistant) | 4200 | [11] |

| DAMPA | This compound | Antifolate-Sensitive | ~1600 (446 ng/mL) | [12] |

| DAMPA | this compound | Antifolate-Resistant | ~2900 (812 ng/mL) |[12] |

Note: IC₅₀ values are concentrations required for 50% inhibition of parasite growth.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a host of diseases, including cancer and atherosclerosis.[2] Certain N-alkylated this compound derivatives have been identified as a promising class of radical scavengers and anti-inflammatory agents.[2] Their mechanisms of action include the inhibition of enzymes like lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory cascade.[2][16]

These compounds can act as dual-target agents, simultaneously reducing the production of inflammatory mediators and scavenging harmful reactive oxygen species (ROS).[2] This dual activity is highly desirable for treating complex inflammatory diseases. For example, specific derivatives have shown efficacy in rat models of colitis with minimal tissue damage.[2]

Table 2: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives

| Compound ID | Target/Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 18d | Soybean Lipoxygenase (LOX) | 0.1 | [2] |

| 18g | Linoleic Acid Peroxidation | 0.1 | [2] |

| 10b | Inducible Nitric Oxide Synthase (iNOS) | 18.85 | [16] |

| 10i | Inducible Nitric Oxide Synthase (iNOS) | 24.08 |[16] |

Note: IC₅₀ values are concentrations required for 50% inhibition of enzyme activity or peroxidation.

Antimicrobial Activity

The essential nature of the folate pathway in bacteria makes it a classic target for antibiotics. While sulfonamides target DHPS, this compound derivatives can target bacterial DHFR.[6][17] Research has demonstrated the activity of these compounds against various bacteria, including antibiotic-resistant Staphylococcus aureus and Mycobacterium avium complex (MAC).[10][18] The key to therapeutic success lies in achieving selectivity for the microbial DHFR over the human enzyme, a principle successfully exploited by the antibacterial drug trimethoprim (a diaminopyrimidine).[10]

Structure-Activity Relationship (SAR) Insights

The biological potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the core structure.

-

Antimalarial Activity: For related 2,4-diaminoquinazolines, the substitution pattern on the benzyl side chain is critical. For instance, a 2,5-dimethoxy substitution was found to be more potent than a 3,4,5-trimethoxy pattern.[9][19] This suggests that specific steric and electronic interactions within the DHFR active site of the parasite are crucial for high-affinity binding.

-

Anti-inflammatory Activity: N-alkylation and the introduction of specific amine groups (e.g., 4-methylpiperazin-1-yl) at the 2-position have been shown to confer potent radical-scavenging and LOX-inhibitory properties.[2]

-

General Trends: The 2,4-diamino functionality is considered essential for binding to the DHFR active site, mimicking the interactions of the natural pterin substrate.[19] Lipophilicity and the ability to form specific hydrogen bonds with active site residues are key drivers of inhibitory activity across different therapeutic targets.[20]

Methodologies for Evaluating Biological Activity

In Vitro Assay: DHFR Enzyme Inhibition

The most direct method to confirm the mechanism of action for these compounds is a biochemical assay measuring DHFR activity. The assay quantifies the NADPH-dependent reduction of DHF to THF. The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4][21]

Caption: Experimental workflow for a high-throughput DHFR inhibitor screening assay.

Detailed Protocol: Spectrophotometric DHFR Inhibition Assay

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer from a 10X stock.[4]

-

Reconstitute DHFR enzyme, DHF substrate, and NADPH cofactor in Assay Buffer to desired stock concentrations. Prepare working dilutions immediately before use.[4][21]

-

Prepare a serial dilution of the this compound test compounds in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.

-

Prepare a positive control inhibitor (e.g., Methotrexate).[4]

-

-

Assay Setup (96-Well Plate Format):

-

Enzyme Control (EC) Wells: Add Assay Buffer, DHFR enzyme, and solvent control (e.g., DMSO). This represents 100% enzyme activity.

-

Inhibitor Control (IC) Wells: Add Assay Buffer, DHFR enzyme, and the positive control inhibitor (Methotrexate).

-

Test Compound (Sample) Wells: Add Assay Buffer, DHFR enzyme, and the test compounds at various concentrations.

-

Background Control Wells: Add Assay Buffer without the DHFR enzyme to control for non-enzymatic NADPH oxidation.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing DHF substrate and NADPH. Add this mix to all wells to initiate the enzymatic reaction. The total volume should be consistent (e.g., 200 µL).[21]

-

Data Acquisition: Immediately place the microplate into a spectrophotometer capable of kinetic reads. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at room temperature.[21][22]

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(V₀_EC - V₀_Sample) / V₀_EC] * 100.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vitro Assay: Antiplasmodial Activity

This assay assesses a compound's ability to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. A common method relies on measuring the incorporation of [³H]hypoxanthine, a purine precursor that the parasite salvages to synthesize its nucleic acids.[9]

Detailed Protocol: [³H]Hypoxanthine Incorporation Assay

-

Parasite Culture: Maintain a synchronous or asynchronous culture of P. falciparum in human red blood cells using RPMI 1640 medium supplemented with human serum and HEPES buffer.[9]

-

Assay Plate Preparation: Add serial dilutions of the test compounds to a 96-well microplate.

-

Inoculation: Add the parasite culture (typically at ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the test compounds. Include drug-free wells as a negative control (100% growth) and wells with uninfected red blood cells as a background control.

-

Incubation: Incubate the plate for 24-48 hours in a controlled atmosphere (low O₂, high CO₂).

-

Radiolabeling: Add [³H]hypoxanthine to each well and incubate for another 18-24 hours.[9]

-

Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester, wash to remove unincorporated label, and dry the mat. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition (calculated relative to the drug-free control) against the drug concentration.[9]

In Vivo Efficacy Evaluation

Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism system.[][24]

Caption: General workflow for in vivo efficacy testing of a lead compound.

-

For Anticancer Activity: Cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models are commonly used.[] Tumor cells are implanted into immunocompromised mice, and after tumors are established, the animals are treated with the test compound. Efficacy is measured by the reduction in tumor growth rate or an increase in survival time compared to a vehicle-treated control group.[8][]

-

For Anti-inflammatory Activity: Disease-specific models are employed. For example, in a rat model of colitis, inflammation is chemically induced, and the ability of a test compound to reduce inflammatory markers, tissue damage, and clinical symptoms is assessed.[2]

-

For Antimalarial Activity: Murine malaria models, such as mice infected with Plasmodium berghei, are often used to evaluate the in vivo efficacy of potential antimalarial drugs.

Conclusion and Future Directions

The this compound scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics. Its primary strength lies in the potent and often selective inhibition of DHFR, a fundamental enzyme across a wide range of species. This has led to critical drugs for cancer, and infectious diseases. Current and future research continues to build on this foundation, focusing on several key areas:

-

Enhancing Selectivity: Designing derivatives with greater selectivity for microbial or cancer cell DHFR over the human enzyme to improve the therapeutic index and reduce side effects.

-

Overcoming Resistance: Developing novel compounds that can inhibit mutated forms of DHFR that are resistant to existing drugs.

-

Expanding Therapeutic Targets: While DHFR is the primary target, research into the inhibition of other enzymes like LOX, iNOS, and pteridine reductase (PTR1) demonstrates the scaffold's versatility.[2][16][25]

-

Novel Delivery Systems: Exploring new formulations and drug delivery strategies to improve the pharmacokinetic profiles and target-site accumulation of this compound-based drugs.

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, ensures that this remarkable scaffold will remain a source of novel therapeutic agents for years to come.

References

-

Zhang, Y., et al. (2009). Synthesis and biological activities of this compound derivatives. Archiv der Pharmazie, 342(6), 350-356. [Link]

-

Kelly, P. F., et al. (2012). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Chemistry Central Journal, 6(1), 63. [Link]

-

Nduati, E., et al. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(9), 3652-3657. [Link]

-

Ommeh, S., et al. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 3711-3714. [Link]

-

Abdel-Gawad, H., et al. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(4), 1461-1497. [Link]

-

Kavanagh, S., et al. (2009). Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5124-5127. [Link]

-

Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 289-296. [Link]

-

Rastogi, S., & Modi, A. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 28-36. [Link]

-

ResearchGate. (n.d.). Pterin and pteridine derivatives of biological or medicinal importance. [Image]. ResearchGate. [Link]

-

ASM Journals. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

-

Suling, W. J., et al. (2000). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 44(10), 2784-2793. [Link]

-

Charman, S. A., et al. (2011). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry, 54(12), 4136-4151. [Link]

-

PubMed. (2005). This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials. [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(44), 20857-20873. [Link]

-

G-Adunga, N., et al. (2005). Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Bioorganic & Medicinal Chemistry, 13(15), 4670-4678. [Link]

-

PubMed. (2004). In vitro activities of 2,4-diaminoquinazoline and this compound derivatives against Plasmodium falciparum. [Link]

-

Collier, H. O. J., & Phillips, M. (1953). The action of 2:4-diamino-6:7-dibenzylpteridine against antibiotic-resistant staphylococci. British Journal of Pharmacology and Chemotherapy, 8(4), 444-447. [Link]

-

Gote, L., & Salomonsson, S. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 47(11), 2034-2036. [Link]

-

SciSpace. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 27(13), 4210. [Link]

-

Collier, H. O. J., & Waterhouse, P. D. (1952). The activities of some 2:4-diaminopteridines and sulphathiazole against streptococcus faecalis and staphylococcus aureus. British Journal of Pharmacology and Chemotherapy, 7(1), 161-169. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348669, this compound. PubChem. [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

-

Shahin, M. M., et al. (1980). Structure--activity relationships within a series of 2,4-diaminoalkoxybenzene compounds. Mutation Research/Genetic Toxicology, 79(4), 289-306. [Link]

-

Reeve, S. M., et al. (2015). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 20(7), 12314-12345. [Link]

-

ResearchGate. (n.d.). Folate structure and metabolic pathway. [Image]. ResearchGate. [Link]

-

Reeve, S. M., et al. (2013). Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases. ACS Medicinal Chemistry Letters, 4(12), 1236-1240. [Link]

-

Sahoo, B. M., et al. (2025). Potential role of different animal models for the evaluation of bioactive compounds. Medicine, 104(39), e41180. [Link]

-

Sahoo, B. M., et al. (2025). Potential role of different animal models for the evaluation of bioactive compounds. Medicine, 104(39), e41180. [Link]

-

Forloni, G., et al. (2010). Animal models for testing anti-prion drugs. Current Pharmaceutical Design, 16(1), 104-114. [Link]

-

Kamińska, K., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. European Journal of Pharmacology, 561(1-3), 23-32. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro activities of 2,4-diaminoquinazoline and this compound derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The action of 2:4-diamino-6:7-dibenzylpteridine against antibiotic-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding modes of 2,4-diaminoquinazoline and this compound analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. academic.oup.com [academic.oup.com]

- 24. Potential role of different animal models for the evaluation of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

2,4-Diaminopteridine: A Privileged Scaffold for Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 2,4-diaminopteridine core is a heterocyclic scaffold of profound significance in medicinal chemistry. Historically anchored by the success of methotrexate, a cornerstone of cancer and autoimmune therapy, this "privileged structure" has demonstrated remarkable versatility.[1] Its unique chemical architecture allows it to mimic endogenous folates, leading to potent inhibition of key enzymes like dihydrofolate reductase (DHFR).[2][3] This guide delves into the multifaceted applications of the this compound scaffold, moving beyond its classical role as an antifolate. We will explore its application in designing novel anti-inflammatory, antioxidant, and next-generation anti-infective agents. By synthesizing mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful scaffold for the discovery of novel therapeutics.

The this compound Core: A Foundation of Therapeutic Innovation

Physicochemical Properties and Structural Features

The this compound scaffold is a fused heterocyclic system composed of a pyrimidine ring and a pyrazine ring. This nitrogen-rich structure is planar and possesses multiple hydrogen bond donors and acceptors, enabling it to engage in specific, high-affinity interactions with biological targets. Its structural resemblance to the pterin portion of folic acid is the foundational principle behind its most well-known biological activity.

Caption: Core structure of this compound with atom numbering.

Historical Perspective: The Legacy of Methotrexate

The field of rational drug design owes much to the development of folate antagonists. Observations in the 1940s that folic acid administration accelerated leukemia progression led to the synthesis of its antagonists.[4] Aminopterin was the first such compound to induce remissions in children with acute leukemia, followed shortly by its derivative, methotrexate (MTX).[5] MTX, which features the this compound core, became the first drug to cure a solid tumor (choriocarcinoma) and remains an indispensable agent in oncology and rheumatology.[5] Its mechanism, the potent inhibition of dihydrofolate reductase (DHFR), validated the this compound scaffold as a powerful tool for enzyme-targeted therapy.[3]

Mechanism-Driven Drug Design: Targeting Key Biological Pathways

The Canonical Target: Dihydrofolate Reductase (DHFR) Inhibition

The primary and most studied mechanism of action for this compound-based drugs is the inhibition of DHFR.[4] This enzyme is critical for cellular proliferation, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the de novo synthesis of purines and thymidylate, a key component of DNA.[3]

By acting as a competitive inhibitor of DHFR, compounds like methotrexate starve rapidly dividing cells (such as cancer cells) of the necessary building blocks for DNA synthesis, leading to cell cycle arrest and apoptosis.[3][5]

Caption: Inhibition of the folate pathway by this compound drugs.

A Novel Approach to Anti-Infectives: Exploiting Parasitic Metabolism

A groundbreaking strategy for antimalarial therapy utilizes this compound-based compounds as precursors for the de novo synthesis of potent antifolates within the parasite.[2][6] Pathogens like Plasmodium falciparum possess a complete folate synthesis pathway, which is absent in their human hosts.[2] This metabolic difference allows for selective toxicity.

Researchers have designed precursors such as 2,4-diamino-N10-methyl-pteroic acid (DAMPA) that can be taken up by the parasite and converted by its native enzymes into methotrexate.[2][7] This bio-activation is highly specific to the parasite, minimizing toxicity to the host who cannot perform the conversion.[6] This approach is particularly effective when combined with sulfa drugs, which inhibit an upstream enzyme (dihydropteroate synthase) in the same pathway, creating a powerful synergistic effect.[6][7]

Caption: Selective activation of this compound precursors in parasites.

Modulating Inflammatory Pathways: Beyond Folate Antagonism

Recent research has expanded the therapeutic potential of the this compound scaffold into the realm of inflammation.[1] Novel N-alkylated derivatives have been synthesized and shown to possess dual-target activity as both radical scavengers and inhibitors of lipoxygenase (LOX).[1] LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Furthermore, certain substituted this compound derivatives have demonstrated potent inhibitory properties against inducible nitric oxide synthase (iNOS).[8] Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of septic shock and inflammatory tissue damage. In animal models, these compounds were able to increase blood pressure in septic shock and showed protective effects against immunological liver injury.[8]

Synthetic Strategies and Chemical Space Exploration

Core Synthesis Methodologies

The synthesis of this compound derivatives often starts from pyrimidine precursors. A common and effective method involves the condensation of a tetra-substituted pyrimidine, such as 2,4,5,6-tetraaminopyrimidine, with a 1,2-dicarbonyl compound.[9] This approach allows for the introduction of substituents at the 6- and 7-positions of the pteridine ring. Subsequent modification, particularly N-alkylation at the amino groups, is a key strategy for diversifying the scaffold and tuning its biological activity.[1]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This protocol is adapted from established methods for synthesizing key precursors for antifolates like methotrexate.[9]

Objective: To synthesize 2,4-diamino-6-hydroxymethylpteridine via condensation.

Materials:

-

2,4,5,6-Tetraaminopyrimidine hydrochloride

-

Dihydroxyacetone

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel with stirring and temperature control

-

pH meter

Step-by-Step Methodology:

-

Reactant Preparation: Prepare an aqueous solution of 2,4,5,6-tetraaminopyrimidine hydrochloride.

-

pH Adjustment: Carefully adjust the pH of the solution to a range of 5.3 to 5.7 using NaOH or HCl as needed. This pH range is critical for controlling the reaction rate and minimizing side-product formation. The causality lies in optimizing the nucleophilicity of the amino groups while maintaining the stability of the reactants.

-

Initiation of Reaction: Add dihydroxyacetone to the stirred pyrimidine solution at room temperature. The reaction is conducted in the presence of air, which acts as the oxidant for the final aromatization step.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the consumption of starting materials and the formation of the product.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture due to its lower solubility. The pH may be adjusted to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water to remove unreacted starting materials and salts, and then with a suitable organic solvent like ethanol to remove organic impurities.

-

Drying and Characterization: Dry the purified product under a vacuum. Confirm the identity and purity of the 2,4-diamino-6-hydroxymethylpteridine using techniques such as ¹H-NMR, Mass Spectrometry, and elemental analysis.

Self-Validation: The protocol's integrity is maintained by continuous pH monitoring and HPLC analysis, ensuring the reaction proceeds optimally and allowing for precise determination of the endpoint. The final characterization confirms that the desired product has been synthesized to the required purity.

Structure-Activity Relationship (SAR) and Lead Optimization

The derivatization of the this compound scaffold is key to unlocking its potential against various targets.

-

For Anti-inflammatory and LOX Inhibition: SAR studies have shown that N-alkylation and N,N-dialkylation at the 2- and 4-amino positions are critical. The nature of these alkyl or arylalkyl substituents significantly influences both the antioxidant capacity and the LOX inhibitory potency.[1] For example, introducing a thiophen-2-ylmethyl group at the 4-amino position and a 4-methylpiperazin-1-yl group at the 2-position resulted in a compound with potent anti-inflammatory activity in a rat model of colitis.[1]

-

For Antimalarial Potency: Against P. falciparum, substitutions at the 6-position are crucial. For instance, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, a closely related scaffold, was found to be exceptionally potent.[10][11] This highlights the importance of exploring substitutions on the pteridine ring itself and the attached side chains to optimize interactions with the parasite's DHFR enzyme.

-

For iNOS Inhibition: A series of substituted this compound derivatives were prepared, and their iNOS inhibitory activities were evaluated. Several compounds showed stronger inhibition than methotrexate, indicating that specific substitution patterns can tune the scaffold's activity towards different enzymes.[8]

Data Summary: Inhibitory Activities of Key Derivatives

| Compound Class | Target Enzyme/Cell Line | Key Structural Feature | IC₅₀ Value | Reference |

| N-alkylated 2,4-diaminopteridines | Soybean Lipoxygenase | N,N'-disubstituted with benzyl groups | Down to 100 nM | [1] |

| Substituted 2,4-diaminopteridines | Inducible Nitric Oxide Synthase (iNOS) | Various substitutions | 18.85 µM (Compound 10b) | [8] |

| This compound precursors | P. falciparum (antifolate-sensitive) | N10-methyl-pteroic acid analog (DAMPA) | 446 ng/mL | [2][6] |

| 2,4-diaminoquinazoline analog | P. falciparum (pyrimethamine-resistant) | 5-chloro-6-(N-(2,5-dimethoxybenzyl)amino) | 9 nM | [10][11] |

Bioanalytical and In Vitro Evaluation Protocols

Protocol: Plasmodium falciparum Growth Inhibition Assay

This protocol describes a standard method for assessing the activity of compounds against the malaria parasite, adapted from published studies.[6][10]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives against P. falciparum in vitro.

Materials:

-

P. falciparum culture (e.g., antifolate-sensitive or resistant strains)

-

Human red blood cells (RBCs)

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

96-well microtiter plates

-

[³H]-hypoxanthine (radiolabel)

-

Test compounds dissolved in DMSO

-

Cell harvester and liquid scintillation counter

Step-by-Step Methodology:

-

Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol lysis to ensure a homogenous starting population.

-

Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well plate. Include positive (e.g., chloroquine, pyrimethamine) and negative (DMSO vehicle) controls.

-

Assay Initiation: Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubation: Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: After 24 hours, add [³H]-hypoxanthine to each well. Hypoxanthine is a precursor for purine synthesis, and its incorporation is a direct measure of parasite viability and replication.

-

Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.

-

Cell Harvesting: Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The harvester lyses the RBCs and traps the parasites on the filter.

-

Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity for each well using a liquid scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against the drug concentration. Use a nonlinear regression model (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.

Trustworthiness: The inclusion of both positive and negative controls validates each assay plate. The use of synchronized cultures and a direct metabolic marker ([³H]-hypoxanthine incorporation) provides a robust and reproducible measure of antiparasitic activity.

Future Directions and Emerging Opportunities

The this compound scaffold is far from being fully exploited. Future research should focus on:

-

Kinase Inhibition: While the closely related 2,4-diaminopyrimidine scaffold is a well-established kinase inhibitor core, the potential of the pteridine ring system in this area warrants further investigation.[12][13][14] Its hydrogen bonding capabilities make it an attractive candidate for targeting the hinge region of ATP-binding sites in kinases.

-

Selectivity Profiling: As derivatives are developed for new targets like LOX and iNOS, comprehensive selectivity profiling against a panel of related enzymes is crucial to minimize off-target effects and improve the therapeutic index.

-

Broad-Spectrum Anti-Infectives: The strategy of targeting folate metabolism could be extended to other protozoan parasites and bacteria that rely on de novo folate synthesis.

Conclusion

From its celebrated role in the development of methotrexate to its emerging applications in inflammation and infectious disease, the this compound scaffold remains a cornerstone of drug discovery. Its structural simplicity, synthetic tractability, and proven ability to interact with key biological targets make it a truly privileged platform. The continued exploration of its chemical space, guided by mechanistic understanding and robust biological evaluation, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.

References

-

Jaffar, M., et al. (2021). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm (RSC Publishing). [Link]

-

Nduati, E., et al. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. [Link]

-

Nduati, E., et al. (2005). This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials. PubMed. [Link]

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ma, F., et al. (2009). Synthesis and biological activities of this compound derivatives. Archiv der Pharmazie. [Link]

-

Nduati, E., et al. (2005). This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy (ASM Journals). [Link]

-

Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. The Journal of Organic Chemistry. [Link]

- Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.

-

Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. ResearchGate. [Link]

-

Langat, C., et al. (2002). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. National Institutes of Health. [Link]

-

2,4-diamino-7-hydroxy-pteridines, a new class of catabolites of methotrexate. PubMed. [Link]

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. [Link]

-

2,4-diamino-7-hydroxy-pteridines in biological fluids of patients on high-dose methotrexate. PubMed. [Link]

-

Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. PubMed. [Link]

-

Shahin, M., et al. (1980). Structure--activity relationships within a series of 2,4-diaminoalkoxybenzene compounds. Mutation Research. [Link]

-

Langat, C., et al. (2002). In Vitro Activities of 2,4-Diaminoquinazoline and this compound Derivatives against Plasmodium falciparum. ResearchGate. [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health. [Link]

-

Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors. PubMed. [Link]

-

Folate antagonists. Oncohema Key. [Link]

-

Methotrexate. Proteopedia. [Link]

-

Bertino, J. R. (2009). Cancer research: from folate antagonism to molecular targets. Best Practice & Research Clinical Haematology. [Link]

Sources

- 1. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Folate antagonists | Oncohema Key [oncohemakey.com]

- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]